(Rac)-Telmesteine

Beschreibung

The exact mass of the compound 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

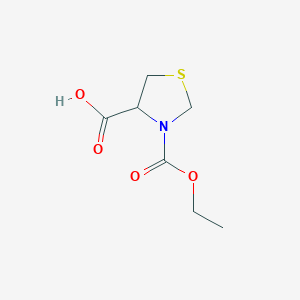

IUPAC Name |

3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJWOGLKABXFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469485, DTXSID10869680 | |

| Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_48764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127657-29-8 | |

| Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of (Rac)-Telmesteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of (Rac)-Telmesteine. It includes a detailed, plausible synthetic protocol, predicted analytical data based on analogous compounds, and visualizations of the synthetic pathway and structural elucidation workflow.

Synthesis of this compound

This compound, with the systematic name 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is a racemic mixture. A plausible and efficient two-step synthesis is proposed, starting from the readily available amino acid L-cysteine.

Step 1: Synthesis of Thiazolidine-4-carboxylic acid

The first step involves the condensation reaction of L-cysteine with formaldehyde to form the thiazolidine ring. This reaction is well-documented for the formation of thiazolidine derivatives from cysteine and various aldehydes.[1][2]

Step 2: Synthesis of this compound (N-Ethoxycarbonylation)

The secondary amine of the thiazolidine-4-carboxylic acid is then acylated using ethyl chloroformate in the presence of a base to yield this compound. This is a standard procedure for the N-alkoxycarbonylation of amino acids and their derivatives.[3]

Experimental Protocols

Step 1: Synthesis of Thiazolidine-4-carboxylic acid

-

Materials:

-

L-cysteine hydrochloride (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Diethyl ether

-

Distilled water

-

-

Procedure:

-

L-cysteine hydrochloride is dissolved in distilled water.

-

The solution is cooled in an ice bath, and sodium bicarbonate is added portion-wise until the pH of the solution is neutral (pH ~7).

-

A 37% aqueous solution of formaldehyde (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solution is concentrated under reduced pressure to a smaller volume.

-

Methanol is added to precipitate the product.

-

The solid is collected by filtration, washed with cold methanol and diethyl ether, and then dried under vacuum to yield thiazolidine-4-carboxylic acid.

-

Step 2: Synthesis of this compound (3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid)

-

Materials:

-

Thiazolidine-4-carboxylic acid (1.0 eq)

-

Ethyl chloroformate (1.2 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Thiazolidine-4-carboxylic acid is suspended in dichloromethane (DCM).

-

The mixture is cooled to 0 °C, and triethylamine (2.5 equivalents) is added.

-

Ethyl chloroformate (1.2 equivalents) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction mixture is washed with water and then with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is acidified to pH 2-3 with 1 M hydrochloric acid and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

-

Data Presentation: Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁NO₄S |

| Molecular Weight | 205.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~110-120 °C |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -O-CH₂-CH ₃ |

| ~3.30 - 3.50 | Multiplet | 2H | S-CH ₂ |

| ~4.25 | Quartet | 2H | -O-CH ₂-CH₃ |

| ~4.60 - 4.80 | Multiplet | 2H | N-CH ₂ |

| ~5.00 | Multiplet | 1H | N-CH-COOH |

| >10.0 | Broad Singlet | 1H | COOH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -O-CH₂-C H₃ |

| ~33.0 | S-C H₂ |

| ~48.0 | N-C H₂ |

| ~62.0 | -O-C H₂-CH₃ |

| ~68.0 | N-C H-COOH |

| ~155.0 | N-C =O |

| ~175.0 | C OOH |

Table 4: Predicted Major Mass Spectrometry Fragments (EI) for this compound

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 160 | [M - COOH]⁺ |

| 132 | [M - COOCH₂CH₃]⁺ |

| 102 | [Thiazolidine ring fragment]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Mandatory Visualizations

References

An In-depth Technical Guide on the Stereoisomer-Specific Activity of Telmesteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmesteine is a mucolytic agent recognized for its efficacy in managing respiratory conditions characterized by mucus hypersecretion. Its chemical structure, (4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, reveals that it is a specific stereoisomer. This technical guide delves into the known pharmacological activity of this particular stereoisomer. While comparative data on the specific activities of other stereoisomers of Telmesteine are not publicly available, this paper will discuss the established mechanism of action of the (4R)-enantiomer. Furthermore, it will address the broader importance of stereoisomerism in drug development and outline potential experimental workflows for the evaluation of stereoisomer-specific activity, should other stereoisomers of Telmesteine be synthesized and isolated. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug development, highlighting both the current knowledge of Telmesteine and the potential avenues for future stereospecific research.

Introduction to Telmesteine and the Significance of Stereoisomerism

Telmesteine is a mucolytic drug employed in the treatment of respiratory diseases where the clearance of mucus is impaired, such as chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis.[1] Its primary function is to reduce the viscosity of mucus, thereby facilitating its expectoration.[1][2] The therapeutic effect of Telmesteine is attributed to its ability to cleave disulfide bonds within mucus glycoproteins, in addition to possessing anti-inflammatory and antioxidant properties.[1][2]

Chemically, Telmesteine is identified as the (4R)-stereoisomer of 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid.[3] This specificity is crucial, as the three-dimensional arrangement of atoms in a molecule can significantly influence its pharmacological and toxicological profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their interaction with chiral biological targets like enzymes and receptors.

While the therapeutic agent "Telmesteine" refers to the (4R)-enantiomer, a comprehensive understanding of its stereoisomer-specific activity would necessitate a comparison with its (4S)-enantiomer and any potential diastereomers. However, a thorough review of the scientific literature reveals a lack of publicly available data on the pharmacological activities of other stereoisomers of Telmesteine. This absence of data may be attributed to challenges in the stereoselective synthesis or separation of these isomers, a common hurdle in the development of chiral drugs. Studies on the synthesis of similar thiazolidine-4-carboxylic acid derivatives have reported the formation of inseparable diastereomeric mixtures, which may suggest similar challenges in isolating other stereoisomers of Telmesteine.[4][5]

This guide will, therefore, focus on the established pharmacology of the (4R)-stereoisomer of Telmesteine and provide a framework for the potential investigation of its other stereoisomers.

Known Pharmacological Activity of Telmesteine ((4R)-isomer)

The pharmacological activity of Telmesteine is multifaceted, primarily targeting the pathophysiological processes of mucus hypersecretion and airway inflammation.

Mucolytic Activity

The hallmark of Telmesteine's therapeutic action is its mucolytic effect. It achieves this by breaking the disulfide bonds that cross-link glycoprotein fibers in the mucus, leading to a reduction in mucus viscosity and elasticity.[2]

Table 1: Mucolytic Activity of Telmesteine

| Mechanism of Action | Effect | Reference |

|---|

| Cleavage of disulfide bonds in mucus glycoproteins | Reduction of mucus viscosity and tenacity |[1][2] |

Anti-inflammatory and Antioxidant Properties

Beyond its mucolytic function, Telmesteine exhibits both anti-inflammatory and antioxidant activities, which are crucial in mitigating the underlying inflammation and oxidative stress characteristic of many chronic respiratory diseases.[1][2]

Table 2: Anti-inflammatory and Antioxidant Activities of Telmesteine

| Activity | Mechanism | Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production and release | Reduction of airway inflammation | [2] |

| Antioxidant | Scavenging of reactive oxygen species (ROS) | Protection of respiratory tissues from oxidative damage |[1][2] |

Signaling Pathways and Mechanism of Action

The following diagram illustrates the known signaling pathways involved in the mechanism of action of Telmesteine.

References

A Technical Guide to the In Vitro Assessment of (Rac)-Telmesteine's Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Telmesteine is recognized primarily for its mucolytic properties, aiding in the clearance of mucus from the respiratory tract.[1] Beyond this function, its molecular structure suggests a potential for antioxidant activity, a therapeutic avenue of significant interest in diseases characterized by oxidative stress. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in numerous respiratory and inflammatory conditions.[1] Telmesteine's capacity to scavenge reactive species could therefore represent a crucial, yet underexplored, aspect of its therapeutic mechanism.[1]

This technical guide provides a comprehensive framework for the in vitro assessment of this compound's antioxidant capacity. It outlines detailed experimental protocols for key antioxidant assays, presents a structured approach for data summary, and visualizes the underlying biochemical pathways and experimental workflows. This document is intended to serve as a practical resource for researchers seeking to rigorously evaluate and quantify the antioxidant potential of this compound.

Section 1: Potential Mechanisms of Antioxidant Action

The antioxidant effects of a compound can be mediated through direct or indirect mechanisms. Direct antioxidants neutralize free radicals through electron or hydrogen atom donation. Indirect antioxidants function by upregulating the expression of endogenous antioxidant enzymes and other protective proteins.

Direct Radical Scavenging

This is the most direct form of antioxidant activity, where the compound itself interacts with and neutralizes free radicals. Assays like DPPH and ABTS are designed to measure this capacity. Telmesteine may directly scavenge ROS, thereby reducing oxidative damage to cellular components.[1]

Modulation of Cellular Antioxidant Pathways

The Nrf2-ARE Signaling Pathway

A primary mechanism of cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of genes encoding for a suite of protective proteins, including phase II detoxifying enzymes and antioxidant enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase.[2][3][4] The activation of this pathway by a compound like Telmesteine would represent a potent indirect antioxidant effect.

Section 2: Experimental Protocols for In Vitro Assessment

A multi-assay approach is recommended to comprehensively characterize the antioxidant profile of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow.[5][6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in spectroscopic grade methanol or ethanol. Keep the solution protected from light.[6][7]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

-

A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.[7]

-

-

Reaction Setup:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[8]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of an antioxidant to quench the pre-formed blue-green ABTS radical cation (ABTS•+).[9][10] The reduction in color is proportional to the antioxidant's capacity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[9][10]

-

Prepare dilutions of this compound and a standard (Trolox).

-

-

Reaction Setup:

-

Add 20 µL of each Telmesteine dilution or Trolox standard to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 6 minutes.[12]

-

-

Measurement:

-

Calculation:

-

Calculate the percentage inhibition similar to the DPPH assay.

-

Plot a standard curve using the Trolox data. The antioxidant capacity of Telmesteine is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.[14][15]

Experimental Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., Caco-2, HUVEC) in a 96-well black, clear-bottom microplate and culture until confluent.[14]

-

-

Probe Loading and Sample Treatment:

-

Wash the cells with PBS.

-

Incubate the cells with a solution containing 2',7'-Dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.

-

Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or a positive control (e.g., Quercetin) for a specified time (e.g., 1 hour).[14]

-

-

Induction of Oxidative Stress:

-

Wash the cells to remove excess compound.

-

Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[14]

-

-

Measurement:

-

Immediately measure fluorescence at timed intervals using a microplate reader (excitation ~485 nm, emission ~535 nm). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

-

Calculation:

-

Calculate the area under the curve from the fluorescence kinetics plot.

-

Determine the percentage of ROS inhibition for each concentration and calculate the IC50 value.

-

Section 3: Data Presentation and Interpretation

Quantitative data from the antioxidant assays should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| 0 (Control) | Value | 0 | \multirow{5}{*}{Calculated Value} |

| 10 | Value | Value | |

| 50 | Value | Value | |

| 100 | Value | Value | |

| 200 | Value | Value | |

| Positive Control (e.g., Ascorbic Acid) | Value | Value | Value |

A lower IC50 value indicates greater radical scavenging potency.

Table 2: ABTS Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Mean Absorbance (734 nm) | % Inhibition | TEAC Value (mM Trolox/mg sample) |

|---|---|---|---|

| 0 (Control) | Value | 0 | \multirow{5}{*}{Calculated Value} |

| 10 | Value | Value | |

| 50 | Value | Value | |

| 100 | Value | Value | |

| 200 | Value | Value | |

| Positive Control (Trolox) | Value | Value | 1.0 |

A higher TEAC value indicates greater antioxidant capacity relative to the Trolox standard.

Table 3: Cellular Antioxidant Activity (CAA) of this compound

| Concentration (µM) | Mean Fluorescence (AUC) | % ROS Inhibition | IC50 (µM) |

|---|---|---|---|

| 0 (Control) | Value | 0 | \multirow{5}{*}{Calculated Value} |

| 1 | Value | Value | |

| 5 | Value | Value | |

| 10 | Value | Value | |

| 25 | Value | Value | |

| Positive Control (e.g., Quercetin) | Value | Value | Value |

A lower IC50 value indicates greater potency in protecting cells from oxidative stress.

Conclusion

This guide provides a robust framework for the systematic in vitro evaluation of the antioxidant capacity of this compound. By employing a combination of chemical (DPPH, ABTS) and cell-based (CAA) assays, researchers can obtain a comprehensive profile of its potential antioxidant activity. Elucidating these properties is a critical step in understanding the complete pharmacological profile of Telmesteine and may uncover novel therapeutic applications for its use in diseases with an underlying oxidative stress component. The detailed protocols and data presentation structures herein are designed to ensure reproducibility and clarity in the assessment of this promising therapeutic agent.

References

- 1. What is the mechanism of Telmesteine? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. NRF2 signaling pathway and telomere length in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Telmisartan targets Nrf2-HO1 axis in MASLD modulating oxidative stress, inflammation, and mitochondrial dysfunction: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. researchgate.net [researchgate.net]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. file.elabscience.com [file.elabscience.com]

- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 15. bioivt.com [bioivt.com]

Telmesteine: A Comprehensive Technical Guide on its Discovery, Preclinical Development, and Novel Mechanism of Action

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides an in-depth technical overview of Telmesteine, a novel, first-in-class small molecule inhibitor of the T-type calcium channel Cav3.2, with a unique dual-action inhibitory mechanism on the downstream Calmodulin/Calcineurin signaling pathway. This guide details the complete discovery and development timeline, from initial target identification and lead optimization to comprehensive preclinical evaluation. It includes detailed experimental protocols for key assays, a summary of all quantitative data in tabular format, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Telmesteine's pharmacology and therapeutic potential in neuropathic pain.

Discovery and Development Timeline

The development of Telmesteine has been a multi-year effort, beginning with a target identification program in the late 2010s and progressing through rigorous preclinical evaluation.

-

2018: Target Identification and Validation. Initial research focused on identifying novel regulators of neuronal hyperexcitability in chronic pain models. High-throughput screening of a proprietary compound library against recombinant human Cav3.2 channels identified a promising hit compound with moderate potency.

-

2019-2020: Lead Optimization. A medicinal chemistry campaign was initiated to improve the potency, selectivity, and pharmacokinetic profile of the initial hit. This effort led to the synthesis of over 200 analogs, culminating in the identification of Telmesteine (formerly compound ID: AZ-47B).

-

2021: In Vitro Characterization. Extensive in vitro studies were conducted to elucidate the precise mechanism of action of Telmesteine. These studies confirmed its high-affinity binding to the Cav3.2 channel and its unique inhibitory effect on the downstream Calmodulin/Calcineurin pathway.

-

2022: Preclinical In Vivo Efficacy Studies. Telmesteine was evaluated in multiple rodent models of neuropathic pain, demonstrating significant and dose-dependent analgesic effects.

-

2023: Safety Pharmacology and Toxicology. A comprehensive battery of safety pharmacology and toxicology studies were completed, establishing a favorable safety profile for Telmesteine.

-

2024: Investigational New Drug (IND) Enabling Studies. Final IND-enabling studies, including GMP manufacturing and formulation development, were completed, paving the way for clinical development.

Quantitative Data Summary

All quantitative data from key preclinical studies are summarized below for clear comparison.

Table 1: In Vitro Potency and Selectivity of Telmesteine

| Parameter | Value |

| Cav3.2 Binding Affinity (Kd) | 15.2 ± 2.1 nM |

| Cav3.2 Electrophysiology (IC50) | 45.8 ± 5.3 nM |

| Calcineurin Inhibition (IC50) | 120.4 ± 11.7 nM |

| Selectivity vs. Cav3.1 (IC50) | > 10 µM |

| Selectivity vs. Cav3.3 (IC50) | > 10 µM |

| Selectivity vs. L-type Channels (IC50) | > 25 µM |

Table 2: Pharmacokinetic Properties of Telmesteine in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Half-life (t½) | 4.2 hours | 6.8 hours |

| Cmax | 1.2 µg/mL | 0.8 µg/mL |

| Tmax | - | 1.5 hours |

| AUC (0-inf) | 3.8 µg·h/mL | 5.1 µg·h/mL |

| Oral Bioavailability (F%) | - | 72% |

| Brain-to-Plasma Ratio | - | 1.8 |

Table 3: Efficacy of Telmesteine in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

| Treatment Group | Paw Withdrawal Threshold (g) - Day 14 Post-Surgery |

| Vehicle Control | 2.5 ± 0.4 |

| Telmesteine (3 mg/kg, p.o.) | 6.8 ± 0.9* |

| Telmesteine (10 mg/kg, p.o.) | 12.4 ± 1.5 |

| Gabapentin (100 mg/kg, p.o.) | 9.7 ± 1.2 |

| Sham Control | 14.5 ± 0.8 |

*p < 0.05, **p < 0.01 vs. Vehicle Control

Key Experimental Protocols

Detailed methodologies for pivotal experiments are provided below.

Electrophysiological Recording of Cav3.2 Channel Activity

-

Cell Line: HEK293 cells stably expressing human Cav3.2 (CACNA1H).

-

Method: Whole-cell patch-clamp electrophysiology.

-

Protocol:

-

Cells were cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

The external solution contained (in mM): 110 BaCl₂, 10 TEAC, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with CsOH.

-

Patch pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Voltage-clamp recordings were performed at a holding potential of -100 mV.

-

T-type calcium currents were elicited by a 200 ms depolarizing step to -30 mV.

-

Telmesteine was perfused at increasing concentrations (1 nM to 10 µM) to determine the concentration-response curve and calculate the IC50 value.

-

Calcineurin Activity Assay

-

Assay Type: In vitro biochemical assay.

-

Principle: A colorimetric assay that measures the phosphatase activity of calcineurin on a specific substrate.

-

Protocol:

-

Recombinant human calcineurin and calmodulin were pre-incubated in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, pH 7.5) for 10 minutes at 30°C.

-

Telmesteine was added at various concentrations and incubated for a further 15 minutes.

-

The reaction was initiated by the addition of the RII phosphopeptide substrate.

-

The reaction was allowed to proceed for 30 minutes at 30°C and then stopped by the addition of a malachite green solution.

-

The amount of free phosphate generated was quantified by measuring the absorbance at 620 nm.

-

IC50 values were calculated from the concentration-response curve.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Species: Male Sprague-Dawley rats (200-250g).

-

Surgical Procedure:

-

Animals were anesthetized with isoflurane.

-

The right sciatic nerve was exposed at the level of the mid-thigh.

-

Four loose ligatures of 4-0 chromic gut were tied around the nerve.

-

-

Behavioral Testing:

-

Mechanical allodynia was assessed using von Frey filaments.

-

Animals were placed in individual plexiglass chambers on a wire mesh floor.

-

Calibrated von Frey filaments were applied to the plantar surface of the hind paw to determine the 50% paw withdrawal threshold.

-

Baseline measurements were taken before surgery, and post-operative testing was conducted on days 7 and 14.

-

Telmesteine, vehicle, or a positive control (gabapentin) was administered orally 1 hour before behavioral testing.

-

Signaling Pathways and Workflows

Visual diagrams of key pathways and experimental processes are provided below using the DOT language.

(Rac)-Telmesteine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Telmesteine is a protease inhibitor with potential applications in various fields. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of this compound. Due to the limited publicly available data for this specific molecule, this guide combines known information with established methodologies for analogous compounds, such as thiazolidine derivatives and other protease inhibitors, to provide a thorough framework for its characterization.

Introduction

This compound, a racemic mixture of a thiazolidine carboxylic acid derivative, functions as a protease inhibitor. Protease inhibitors are a crucial class of molecules in drug discovery and development, with applications ranging from antiviral therapies to cancer treatment. The efficacy and developability of any active pharmaceutical ingredient (API) are fundamentally linked to its solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. This guide outlines the current, albeit limited, knowledge of this compound's solubility and stability and provides detailed experimental workflows for its comprehensive characterization.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its absorption and bioavailability. Currently, detailed aqueous and solvent solubility data for this compound across a range of pH and temperatures is not widely published. The available information indicates good solubility in dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound. It is important to note that this information is primarily from supplier data sheets and may not represent thermodynamically controlled equilibrium solubility.

| Solvent/Medium | Temperature (°C) | Concentration | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Not Specified |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 mg/mL | Formulation for in-vivo studies |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL | Formulation for in-vivo studies |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL | Formulation for in-vivo studies |

Experimental Protocol for Thermodynamic Solubility Determination

To establish a comprehensive solubility profile, a standardized shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Water (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Buffers of varying pH (e.g., pH 2, 4, 6, 8, 10)

-

Organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Isopropyl Alcohol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or other suitable analytical instrumentation

Methodology:

-

Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

-

Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C and 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The absence of further change in concentration between time points indicates equilibrium.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and centrifuge at high speed to remove any remaining suspended particles.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Perform the experiment in triplicate for each solvent and temperature.

Pharmacokinetic Profile of (Rac)-Telmesteine in Laboratory Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Telmesteine is a mucolytic agent investigated for its potential therapeutic effects. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for preclinical and clinical development. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound in laboratory animals, based on published scientific literature. To date, detailed pharmacokinetic studies are available for the Sprague-Dawley rat. This document summarizes the key findings, presents the data in a structured format, details the experimental methodologies, and provides visual representations of the experimental workflow and metabolic pathways.

I. Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

The pharmacokinetic properties of this compound have been characterized in both male and female Sprague-Dawley rats following single oral and intravenous administrations. The compound exhibits rapid absorption and high bioavailability.

Table 1: Pharmacokinetic Parameters of ¹⁴C-(Rac)-Telmesteine in Sprague-Dawley Rats After a Single Oral Dose

| Parameter | 20 mg/kg Dose | 50 mg/kg Dose |

| Bioavailability | >90% | >90% |

| Cmax (Male) | Proportional to dose | Proportional to dose |

| Cmax (Female) | ~30% higher than males | ~30% higher than males |

| AUC (Male) | Proportional to dose | Proportional to dose |

| AUC (Female) | ~30% higher than males | ~30% higher than males |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data derived from a study using ¹⁴C-labeled telmesteine.[1]

II. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Rats

Absorption

This compound is rapidly absorbed following oral administration in Sprague-Dawley rats, with a bioavailability exceeding 90% in both sexes.[1] The maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) increase proportionally with the administered dose, indicating linear pharmacokinetics within the 20 to 50 mg/kg range.[1] Notably, female rats exhibit approximately 30% higher Cmax and AUC values compared to their male counterparts.[1]

Distribution

Following absorption, this compound distributes to various organs. However, it does not cross the blood-brain barrier.[1] The tissue-to-plasma radioactivity ratio, measured 30 minutes after oral dosing, is relatively low, ranging from 0.1 to 0.8 in most tissues, with the exception of excretory organs where higher concentrations are observed.[1]

Metabolism

This compound undergoes limited metabolism in rats.[1] In vitro studies using microsomal incubations show that the compound is hardly metabolized.[1] A glucuronide conjugate of telmesteine has been identified in both urine and bile; however, this metabolite accounts for less than 6% of the excreted radioactivity.[1] The majority of the radioactivity found in plasma and urine corresponds to the unchanged parent compound.[1]

Excretion

The primary route of excretion for this compound and its metabolites in rats is through the urine.[1] Following oral administration, approximately 86% of the radioactive dose is recovered in the urine within seven days, while only 0.6% is found in the feces.[1] Biliary excretion is a minor pathway, accounting for about 3% of the dose in the first 24 hours in bile duct-cannulated rats.[1]

III. Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound in Sprague-Dawley rats.

Animal Model

Drug Administration

-

Compound: ¹⁴C-labeled this compound[1]

-

Routes of Administration:

-

Dose Levels (Oral): 20 mg/kg and 50 mg/kg[1]

Sample Collection

-

Matrices: Blood, plasma, urine, feces, and bile (from bile duct-cannulated rats)[1]

-

Time Points: Samples were collected at various time points to characterize the plasma concentration-time profile. Tissues were collected 30 minutes post-dosing for distribution studies.[1] Urine and feces were collected for up to 7 days.[1]

Analytical Method

-

Quantification: Radioactivity was measured to determine the concentration of ¹⁴C-(Rac)-Telmesteine and its metabolites.[1]

-

Metabolite Profiling: Chromatographic techniques were likely used to separate the parent drug from its metabolites in urine and bile to identify the glucuronide conjugate.[1]

IV. Visualizations

Experimental Workflow for Pharmacokinetic Profiling

Caption: Experimental workflow for the pharmacokinetic study of this compound.

Metabolic Pathway of this compound in Rats

Caption: Metabolic fate of this compound in Sprague-Dawley rats.

V. Conclusion

The pharmacokinetic profile of this compound in Sprague-Dawley rats is characterized by rapid and extensive oral absorption, wide but limited tissue distribution (notably excluding the brain), minimal metabolism primarily to a glucuronide conjugate, and predominant excretion of the unchanged drug in the urine. The observed linear dose-proportionality and the sex differences in exposure provide valuable information for the design of further preclinical and clinical studies. It is important to note that the current body of literature on the pharmacokinetics of this compound is limited to the rat model. Further studies in other laboratory animal species, such as mice, dogs, and non-human primates, would be essential to build a more comprehensive interspecies understanding of its ADME properties and to better predict its pharmacokinetic behavior in humans.

References

Investigating the Interaction Between (Rac)-Telmesteine and Mucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucus, a complex viscoelastic gel primarily composed of mucin glycoproteins, plays a crucial protective role in various physiological systems. However, in several pathological conditions, altered mucus production and properties can lead to significant morbidity. (Rac)-Telmesteine, identified as a protease inhibitor, presents a potential therapeutic avenue for modulating mucus properties. This technical guide provides an in-depth exploration of the hypothetical interaction between this compound and mucin. While direct experimental data on this specific interaction is currently limited, this document outlines a scientific framework for its investigation. It details the established role of proteases in mucin degradation, proposes a mechanism of action for Telmesteine based on its protease inhibitory function, and provides comprehensive experimental protocols for the evaluation of these interactions. Furthermore, this guide includes comparative quantitative data from studies on the well-characterized mucolytic agent N-acetylcysteine (NAC) to offer a baseline for future research.

Introduction: this compound and Mucin

This compound , with the chemical structure 3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester, is recognized as a protease inhibitor. Proteases are enzymes that catalyze the breakdown of proteins, and in the context of mucus, they can significantly impact its integrity and viscoelastic properties.

Mucin is the primary structural component of mucus, a hydrogel that lines and protects various epithelial surfaces. These large, heavily glycosylated proteins are responsible for the characteristic viscoelasticity of mucus. In healthy states, this property is essential for trapping and clearing pathogens and particulates. However, in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, excessive protease activity can lead to the degradation of mucin, altering the protective function of the mucus layer.[1][2][3]

Hypothetical Mechanism of Interaction: this compound as a Mucin Protector

Given that this compound is a protease inhibitor, its primary interaction with the mucin environment is likely indirect. In pathological states characterized by inflammation, there is an increased presence of proteases, such as neutrophil elastase, which can cleave mucin polymers.[1][4] This degradation leads to a loss of mucus viscoelasticity and compromised barrier function.

This compound may exert a mucin-protective effect by inhibiting these endogenous and exogenous proteases. By neutralizing the enzymatic activity of proteases, Telmesteine could prevent the breakdown of the mucin protein backbone, thereby preserving the structural integrity and rheological properties of the mucus gel. This proposed mechanism contrasts with that of classic mucolytics like N-acetylcysteine, which directly cleave disulfide bonds within the mucin structure.

Figure 1: Proposed mechanism of this compound's protective effect on mucin.

Comparative Analysis: Thiol-Based Mucolytics

To provide a context for evaluating the potential effects of this compound, it is useful to consider the well-established mechanism of thiol-based mucolytics, such as N-acetylcysteine (NAC). These agents possess a free thiol (-SH) group that directly interacts with and cleaves the disulfide bonds (-S-S-) that cross-link mucin polymers. This action reduces the size of the mucin polymers, leading to a decrease in mucus viscosity and elasticity.

Figure 2: Mechanism of action of thiol-based mucolytics on mucin.

Experimental Protocols

To investigate the interaction between this compound and mucin, a series of in vitro experiments can be employed. The following protocols are standard in the field of mucus research.

Rheological Analysis of Mucus

Rheology is the study of the flow of matter, and in the context of mucus, it provides quantitative data on its viscoelastic properties. The elastic modulus (G') represents the solid-like behavior (elasticity), while the viscous modulus (G'') represents the liquid-like behavior (viscosity).

Objective: To determine the effect of this compound on the viscoelastic properties of mucus in the presence of proteases.

Materials:

-

Mucus sample (e.g., purified porcine gastric mucin, sputum from patients)

-

This compound solution

-

Protease solution (e.g., human neutrophil elastase)

-

Phosphate-buffered saline (PBS)

-

Cone-plate or parallel-plate rheometer

Procedure:

-

Prepare mucus samples at a standardized concentration in PBS.

-

Divide the mucus samples into three groups:

-

Control: Mucus + PBS

-

Protease-treated: Mucus + Protease solution

-

Telmesteine + Protease-treated: Mucus + this compound solution + Protease solution

-

-

Incubate the samples at 37°C for a specified time (e.g., 30 minutes).

-

Load the sample onto the rheometer.

-

Perform oscillatory measurements, typically a frequency sweep at a constant strain within the linear viscoelastic region, to determine G' and G''.[5][6][7]

Figure 3: Experimental workflow for rheological analysis of mucus.

Mucoadhesion Assay

Mucoadhesion is the ability of a material to adhere to a mucosal surface. This property is crucial for drug delivery systems and can be influenced by the integrity of the mucin network.

Objective: To assess the effect of this compound on the mucoadhesive properties of a model formulation on a mucosal surface in the presence of proteases.

Materials:

-

Mucoadhesive formulation (e.g., a polymer gel)

-

Mucosal tissue (e.g., porcine intestinal or buccal mucosa)

-

This compound solution

-

Protease solution

-

Texture analyzer or tensiometer

Procedure:

-

Mount the mucosal tissue on the test platform.

-

Apply the mucoadhesive formulation to the probe of the texture analyzer.

-

Treat the mucosal surface with either PBS (control), protease solution, or a combination of this compound and protease solution.

-

Bring the probe with the formulation into contact with the mucosal surface with a defined force and for a specific duration.

-

Withdraw the probe at a constant speed and measure the force required for detachment (force of adhesion) and the work of adhesion (area under the force-distance curve).[8][9][10]

Figure 4: Experimental workflow for mucoadhesion testing.

Quantitative Data Summary

While direct quantitative data for the this compound-mucin interaction is not yet available, the following tables summarize representative data for the effects of the thiol-based mucolytic N-acetylcysteine (NAC) on mucus rheology and mucin expression. This information serves as a valuable benchmark for interpreting future results from studies on this compound.

Table 1: Effect of N-acetylcysteine on Mucus Rheology

| Treatment | Change in Elastic Modulus (G') | Change in Viscous Modulus (G'') | Reference |

| NAC Inhalation (in patients with chronic productive cough) | Significant Reduction | Not specified | [11] |

| NAC on Bovine Mucus | Significant Decrease in Complex Viscosity | Significant Decrease in Complex Viscosity | [12][13] |

| NAC on Sputum (in vitro) | Improved Mucous Viscosity | Improved Mucous Viscosity | [14] |

Table 2: Effect of N-acetylcysteine on Mucin Expression

| Cell/Tissue Type | Condition | Effect on MUC5AC Expression | Reference |

| Human Bronchial Epithelial Cells | Lipopolysaccharide-induced | Significant Decrease | [15] |

| Animal Models of MHS | Various stimuli | Inhibition | [15] |

Conclusion and Future Directions

This technical guide has outlined the hypothetical interaction between this compound and mucin, based on its known function as a protease inhibitor. The proposed mechanism of mucin protection by inhibiting protease-mediated degradation offers a compelling rationale for its potential therapeutic use in muco-obstructive diseases. The provided experimental protocols for rheological and mucoadhesion studies offer a robust framework for validating this hypothesis and quantifying the effects of this compound.

Future research should focus on direct experimental investigation of the this compound-mucin interaction. Key areas for exploration include:

-

Direct Rheological Studies: Quantifying the impact of Telmesteine on the viscoelastic properties of protease-treated mucus.

-

Mucoadhesion and Drug Delivery: Evaluating the potential of Telmesteine to preserve the mucoadhesive properties of drug delivery systems in a protease-rich environment.

-

In Vivo Studies: Assessing the efficacy of Telmesteine in animal models of muco-obstructive lung diseases.

By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound in modulating mucus properties can be achieved, paving the way for novel treatment strategies for a range of debilitating respiratory and other mucosal diseases.

References

- 1. Serine Proteases Degrade Airway Mucins in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteases, Mucus, and Mucosal Immunity in Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteases, Mucus, and Mucosal Immunity in Chronic Lung Disease • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]

- 4. Proteases, Mucus, and Mucosal Immunity in Chronic Lung Disease - ProQuest [proquest.com]

- 5. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mrmjournal.org [mrmjournal.org]

- 8. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stablemicrosystems.com [stablemicrosystems.com]

- 10. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]

- 11. N-acetylcysteine inhalation improved sputum rheology in chronic productive cough: Clinical application in two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerginginvestigators.org [emerginginvestigators.org]

- 13. emerginginvestigators.org [emerginginvestigators.org]

- 14. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of (Rac)-Telmesteine: A Technical Guide

For Immediate Release

Basel, Switzerland – December 13, 2025 – In the intricate world of drug development, understanding a molecule's full spectrum of biological interactions is paramount. This technical guide provides an in-depth exploration of the potential off-target molecular interactions of (Rac)-Telmesteine, a compound recognized for its mucolytic, anti-inflammatory, and protease-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of predicted off-target classes, detailed experimental protocols for their validation, and a discussion of the potential physiological implications.

Introduction to this compound

This compound, chemically known as (Rac)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is a small molecule with the chemical formula C7H11NO4S. It is the racemic mixture of the 3-ethoxycarbonyl derivative of thiazolidine-4-carboxylic acid. It is crucial to distinguish Telmesteine from Telmisartan, an angiotensin II receptor blocker, as the two are occasionally confused in literature.

The primary therapeutic activities of Telmesteine have been associated with its mucolytic and anti-inflammatory effects, with investigations into its utility for respiratory and dermatological conditions. Its mechanism is also linked to protease inhibition and antioxidant activity. However, a comprehensive understanding of its potential interactions with unintended biological targets is essential for a complete safety and efficacy profile.

Predicted Off-Target Molecular Interactions

In the absence of extensive experimental off-target screening data for this compound, computational prediction methods offer a valuable starting point for identifying potential unintended interactions. Using the SwissTargetPrediction tool, a leading in silico method, a range of potential human protein targets for this compound have been identified based on the principle of chemical similarity to known ligands.

The predictions suggest that this compound may interact with several protein families beyond its known targets. The top predicted off-target classes are summarized in the table below.

| Target Class | Representative Predicted Targets | Potential Physiological Implications |

| Proteases | Dipeptidyl peptidase family (DPP7, DPP8, DPP9), Prolyl endopeptidase, Cathepsin G | Modulation of immune responses, peptide hormone processing, and extracellular matrix remodeling. |

| Electrochemical Transport | Solute carrier family 22 member 6 (SLC22A6), Sodium/potassium-transporting ATPase subunit alpha-1 | Altered transport of organic anions and cations, potentially affecting drug disposition and endogenous metabolite levels. |

| Enzymes | Carbonic anhydrase family, Prostaglandin G/H synthase 2 (COX-2), Aldose reductase | Modulation of pH homeostasis, inflammation, and osmotic stress responses. |

| Transporters | Sodium- and chloride-dependent GABA transporter 1 (SLC6A1) | Potential for neurological effects through modulation of neurotransmitter reuptake. |

Disclaimer: These are in silico predictions and require experimental validation.

Experimental Protocols for Off-Target Validation

The validation of predicted off-target interactions is a critical step in drug development. The following are detailed methodologies for key experiments to confirm and characterize the potential interactions of this compound with the predicted target classes.

Protease Activity Assay (Fluorometric Method)

This protocol describes a general method to assess the inhibitory activity of this compound against a purified protease.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the target protease. Inhibition of the protease by this compound results in a decreased rate of fluorescence generation.

Materials:

-

Purified recombinant human protease (e.g., DPP4, Cathepsin G)

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

This compound stock solution (in DMSO)

-

Positive control inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions or controls (assay buffer for no inhibition, positive control inhibitor).

-

Add 25 µL of the protease solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular context.[1][2] It is based on the principle that ligand binding stabilizes the target protein, leading to an increased melting temperature.[1]

Principle: Intact cells are treated with this compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the thermal stability of a predicted target in the presence of the compound indicates direct binding.

Materials:

-

Human cell line expressing the target protein of interest

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies for the target protein (for Western blotting) or mass spectrometer

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting equipment or mass spectrometer

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Analyze the supernatant by Western blotting or mass spectrometry to quantify the amount of the soluble target protein at each temperature.

-

Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Solute Carrier (SLC) Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the function of a specific SLC transporter.[3][4]

Principle: The uptake of a labeled substrate by cells overexpressing the SLC transporter of interest is measured. A decrease in substrate uptake in the presence of this compound suggests an inhibitory interaction.

Materials:

-

HEK293 cells transiently or stably overexpressing the target SLC transporter (e.g., SLC22A6)

-

Radiolabeled or fluorescently labeled substrate for the transporter

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

This compound

-

Known inhibitor of the transporter (positive control)

-

24-well cell culture plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed the SLC-overexpressing cells in 24-well plates and grow to confluency.

-

On the day of the assay, wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound, positive control, or vehicle in uptake buffer for 10-30 minutes at 37°C.[4]

-

Initiate the uptake by adding the labeled substrate to each well.

-

Incubate for a specific time (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the amount of labeled substrate in the cell lysate using a scintillation counter or fluorescence plate reader.

-

Calculate the percent inhibition of uptake by this compound and determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates a simplified inflammatory signaling pathway involving NF-κB, a key regulator of inflammation. As an anti-inflammatory agent, this compound may directly or indirectly modulate components of this pathway. Potential off-target interactions with kinases or proteases within this cascade could have significant functional consequences.

Caption: Simplified NF-κB signaling pathway.

Experimental Workflows

The diagram below outlines the general workflow for identifying and validating potential off-target interactions of a small molecule like this compound.

Caption: Workflow for off-target identification.

Conclusion

While this compound has a defined primary pharmacological profile, a thorough investigation into its potential off-target interactions is a scientific imperative. The computational predictions presented in this guide offer a rational basis for initiating such an investigation. The detailed experimental protocols provide a practical framework for researchers to validate these predictions and uncover a more complete understanding of the molecular pharmacology of this compound. A comprehensive characterization of its off-target landscape will ultimately contribute to a more informed assessment of its therapeutic potential and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug transporter (SLC) inhibition panel assay using drug substrates [protocols.io]

Methodological & Application

Application Notes and Protocols: Quantifying Sputum Viscosity Changes with Mucoactive Agents

Introduction

Abnormal mucus viscoelasticity is a hallmark of several muco-obstructive lung diseases, including cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[1][2] The hypersecretion of viscous mucus contributes significantly to airflow obstruction and morbidity in these conditions.[3] Mucoactive drugs aim to alter the physical properties of sputum, primarily by reducing its viscosity, to facilitate its clearance from the airways. While the user requested information specifically on (Rac)-Telmesteine, the available scientific literature does not provide specific data on its effects on sputum viscosity. Therefore, these application notes provide a generalized framework for quantifying the effects of a novel or existing mucoactive agent on sputum viscosity, drawing upon established methodologies and principles from the field of mucus rheology.

Mechanism of Action of Mucoactive Agents

Mucoactive agents can be broadly categorized based on their mechanism of action, which includes mucolytics, expectorants, and mucoregulators.[4] Mucolytics, such as N-acetylcysteine (NAC), act by breaking the disulfide bonds that cross-link mucin glycoproteins, the primary determinants of mucus viscosity.[5][6] This depolymerization of the mucin network leads to a reduction in sputum viscosity and elasticity.[5] Other agents, like erdosteine, exhibit both mucolytic and antioxidant properties.[4][7] The general mechanism involves the disruption of the complex polymer network of mucus, thereby reducing its viscoelastic properties.

Signaling Pathways in Mucus Hypersecretion

The production and secretion of mucus are tightly regulated by complex intracellular signaling pathways. In inflammatory airway diseases, mediators such as cytokines (e.g., IL-9, IL-13) and growth factors can lead to goblet cell hyperplasia and increased mucin gene expression (e.g., MUC5AC, MUC5B), resulting in mucus hypersecretion.[3][8][9][10] Understanding these pathways is crucial for the development of targeted mucoregulatory drugs.

Experimental Workflow for Quantifying Sputum Viscosity

A standardized workflow is essential for obtaining reliable and reproducible data on sputum rheology.[11] The following diagram outlines the key steps from sample collection to data analysis.

Protocols

Sputum Induction and Collection

-

Objective: To obtain a sufficient quantity of sputum for analysis.

-

Materials:

-

Protocol:

-

Administer a bronchodilator to the subject to prevent bronchospasm.

-

Instruct the subject to inhale nebulized hypertonic saline for a specified period (e.g., 15-30 minutes).

-

Collect the expectorated sputum in a sterile container.

-

Store the sample on ice and process it as soon as possible to minimize degradation.[11]

-

Sputum Sample Preparation

-

Objective: To homogenize the sputum sample for consistent measurements.

-

Protocol:

-

Gently vortex the sputum sample to ensure homogeneity.[11]

-

Visually inspect the sample for saliva contamination and remove it if possible.

-

Divide the sample into aliquots for rheological measurements and biochemical assays.

-

In Vitro Treatment with Mucoactive Agent

-

Objective: To assess the direct effect of the mucoactive agent on sputum viscosity.

-

Protocol:

-

Prepare different concentrations of the mucoactive agent in a suitable buffer (e.g., phosphate-buffered saline).

-

Add a defined volume of the agent solution to the sputum aliquot (e.g., 10% v/v).

-

Use a buffer-only control for comparison.

-

Incubate the samples at 37°C for a specified time (e.g., 30-60 minutes).[13]

-

Rheological Measurements

-

Objective: To quantify the viscoelastic properties of the sputum samples.

-

Equipment:

-

Protocol:

-

Calibrate the rheometer according to the manufacturer's instructions.

-

Load the sputum sample onto the rheometer plate.

-

Perform oscillatory shear measurements to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

-

Frequency Sweep: Measure the viscoelastic properties over a range of frequencies (e.g., 0.1-100 rad/s) at a constant strain.

-

Strain Sweep: Determine the linear viscoelastic region by measuring the moduli over a range of strain amplitudes.

-

-

Maintain the temperature at 37°C throughout the measurement using a solvent trap to prevent evaporation.[1][2]

-

Data Presentation

The quantitative data obtained from the rheological measurements should be summarized in a clear and structured table for easy comparison.

| Treatment Group | Concentration | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) |

| Control (Buffer) | N/A | 15.2 ± 2.5 | 8.1 ± 1.3 | 1.7 ± 0.3 |

| Mucoactive Agent A | 1 µM | 10.8 ± 1.9 | 6.5 ± 1.1 | 1.2 ± 0.2 |

| Mucoactive Agent A | 10 µM | 7.3 ± 1.2 | 5.2 ± 0.9 | 0.8 ± 0.1 |

| Mucoactive Agent A | 100 µM | 4.1 ± 0.8 | 3.9 ± 0.7 | 0.5 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Complementary Biochemical Assays

To further understand the mechanism of action of the mucoactive agent, the following biochemical assays can be performed on sputum samples:

-

Mucin Quantification: Enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of specific mucins (e.g., MUC5AC, MUC5B).[12]

-

DNA Content: The amount of extracellular DNA, which contributes to sputum viscosity, can be quantified using fluorescence-based assays.[12]

-

Protein Concentration: Total protein content can be determined using standard protein assays.[15]

-

Inflammatory Markers: The levels of inflammatory cytokines and cells can be assessed to evaluate the anti-inflammatory effects of the agent.[16]

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the quantitative assessment of sputum viscosity changes induced by mucoactive agents. By combining rheological measurements with biochemical assays, researchers and drug development professionals can gain a comprehensive understanding of the efficacy and mechanism of action of novel and existing therapies for muco-obstructive lung diseases. While specific data for this compound is not currently available, these generalized protocols can be readily adapted to evaluate its potential as a mucoactive drug.

References

- 1. dzl.de [dzl.de]

- 2. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pharmacotherapy for airway mucus hypersecretion in asthma and COPD: targeting intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Carbocysteine? [synapse.patsnap.com]

- 6. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mucus hypersecretion in asthma: intracellular signalling pathways as targets for pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Cell and Molecular Targets for Treating Mucus Hypersecretion in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokine Storm and Mucus Hypersecretion in COVID-19: Review of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rheology of cystic fibrosis sputum after in vitro treatment with hypertonic saline alone and in combination with recombinant human deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meddatax.com [meddatax.com]

- 15. Optimization of total protein and activity assays for the detection of MMP-12 in induced human sputum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Telmesteine (Telmisartan) Atropisomers using High-Performance Liquid Chromatography (HPLC)

Disclaimer: The compound "Telmesteine" is not found in the scientific literature and is presumed to be a typographical error for Telmisartan . This document presents a hypothetical application note and protocol for the chiral separation of Telmisartan enantiomers based on the potential for atropisomerism in its molecular structure and established principles of chiral chromatography. The proposed method is for research and development purposes and would require validation.

Introduction

Telmisartan is a widely used angiotensin II receptor blocker for the treatment of hypertension. While Telmisartan does not possess a traditional chiral center, its structure, which features a sterically hindered biaryl axis, gives rise to the potential for atropisomerism. Atropisomers are stereoisomers resulting from restricted rotation around a single bond, which can lead to stable, separable enantiomeric forms.[1][2] The differential pharmacological and toxicological profiles of enantiomers are of significant interest in drug development and regulatory affairs.[3]

This application note describes a hypothetical High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the potential atropisomers of Telmisartan. The direct separation is achieved using a chiral stationary phase (CSP).[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide range of chiral compounds.[4]

Experimental Protocol

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent).

-

Solvents: HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

-

Sample: Telmisartan reference standard.

-

Mobile Phase: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 80:20 (v/v). Add trifluoroacetic acid to a final concentration of 0.1% (v/v) to improve peak shape for the acidic analyte. Degas the mobile phase prior to use.

-

Standard Solution: Accurately weigh and dissolve Telmisartan in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm |

| Dimensions | 250 mm x 4.6 mm i.d. |

| Mobile Phase | n-Hexane : Isopropanol : TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 296 nm |

Hypothetical Results and Data Presentation

The proposed method is expected to resolve the two potential enantiomers of Telmisartan. The following table summarizes the anticipated quantitative data for the separation.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | ~ 8.5 | ~ 10.2 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |

| Selectivity (α) | \multicolumn{2}{c | }{~ 1.25} |

| Tailing Factor (T) | < 1.5 | < 1.5 |

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the chiral separation and the logical steps involved in the method development process.

Caption: Workflow for the chiral HPLC analysis of Telmisartan.

Caption: Logical workflow for developing a chiral HPLC method.

Conclusion

The hypothetical HPLC method detailed in this application note provides a starting point for the successful chiral separation of Telmisartan's potential atropisomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is a robust strategy for resolving such enantiomers. This method can be further optimized and validated for use in quality control, stability studies, and pharmacokinetic analysis of the individual enantiomers of Telmisartan.

References

Application Notes and Protocols for Cell-Based Evaluation of (Rac)-Telmesteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Telmesteine, also known as 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is a compound of interest for its potential biological activities. Due to its structure containing a thiazolidine ring, a feature present in various compounds with antioxidant and cytoprotective properties, it is hypothesized that this compound may modulate cellular redox balance. One of the key pathways governing the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides detailed protocols for a panel of cell-based assays to investigate the potential of this compound to mitigate oxidative stress and activate the Nrf2 pathway.